Divergent Downstream Metabolite Profile: 2′-AMP/3′-AMP vs. 5′-AMP Production in Perfused Mouse Kidney
In isolated, perfused mouse kidneys, arterial infusion of 2′,3′-cAMP (the monophosphate form without the 5′-phosphate; the closest metabolic proxy for the target compound) increased venous secretion of 2′-AMP by 390-fold and 3′-AMP by 497-fold without altering 5′-AMP secretion. In contrast, infusion of the canonical isomer 3′,5′-cAMP selectively increased 5′-AMP secretion 5-fold with no effect on 2′-AMP or 3′-AMP [1]. Because adenosine-5′-phosphate-2′,3′-cyclic phosphate bears both the 2′,3′-cyclic phosphate and the 5′-phosphate, it is predicted to generate both 2′-AMP/3′-AMP (from cyclic phosphate hydrolysis) and 5′-AMP (from 5′-phosphatase activity), yielding a metabolite fingerprint distinct from either monophosphate cyclic nucleotide alone.
| Evidence Dimension | Metabolite secretion profile upon infusion |
|---|---|
| Target Compound Data | Predicted dual pathway: 2′-AMP/3′-AMP + 5′-AMP (not directly measured for the target compound) |
| Comparator Or Baseline | 2′,3′-cAMP: 2′-AMP (390-fold increase) and 3′-AMP (497-fold increase); 3′,5′-cAMP: 5′-AMP (5-fold increase) [1] |
| Quantified Difference | 2′,3′-cAMP pathway selectively produces 2′-/3′-AMP; 3′,5′-cAMP pathway selectively produces 5′-AMP. Target compound is structurally capable of both. |
| Conditions | Isolated perfused mouse kidney; arterial infusion; venous secretion measured [1] |
Why This Matters
When used as a metabolite standard or in tracer studies, adenosine-5′-phosphate-2′,3′-cyclic phosphate generates a metabolite signature spanning both the 2′,3′-cAMP and 3′,5′-cAMP pathways, making it unsuitable as a substitute for either canonical cyclic nucleotide in studies requiring pathway-specific readouts.
- [1] Jackson EK, et al. Extracellular cAMP-adenosine pathways in the mouse kidney. Am J Physiol Renal Physiol. 2011;301(3):F565-F573. View Source
